5-oxo-5-(1H-pyrazol-3-ylamino)pentanoic acid
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Overview
Description
5-oxo-5-(1H-pyrazol-3-ylamino)pentanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring attached to a pentanoic acid moiety, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-(1H-pyrazol-3-ylamino)pentanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Pentanoic Acid Moiety: The pyrazole derivative is then reacted with a suitable pentanoic acid derivative, such as 5-bromo-5-oxopentanoic acid, under nucleophilic substitution conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperature, and pressure to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5-(1H-pyrazol-3-ylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group on the pyrazole ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nucleophiles like amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-oxo-5-(1H-pyrazol-3-ylamino)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-5-(1H-pyrazol-3-ylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-oxo-5-(3-pyridinylamino)pentanoic acid: Similar structure with a pyridine ring instead of a pyrazole ring.
5-oxo-5-(prop-2-ynylamino)pentanoic acid: Contains a propynyl group instead of a pyrazole ring.
5-oxo-5-[(1-phenyl-1H-pyrazol-3-yl)amino]pentanoate: Similar structure with a phenyl group attached to the pyrazole ring.
Uniqueness
5-oxo-5-(1H-pyrazol-3-ylamino)pentanoic acid is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of the pyrazole ring allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-oxo-5-(1H-pyrazol-5-ylamino)pentanoic acid |
InChI |
InChI=1S/C8H11N3O3/c12-7(2-1-3-8(13)14)10-6-4-5-9-11-6/h4-5H,1-3H2,(H,13,14)(H2,9,10,11,12) |
InChI Key |
JNQGMNPUIMGCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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